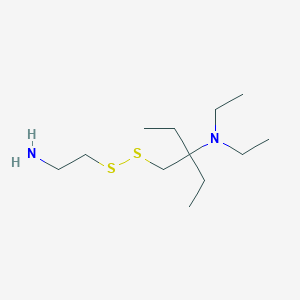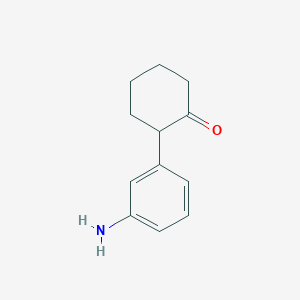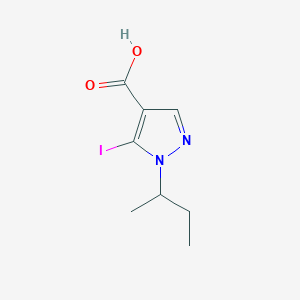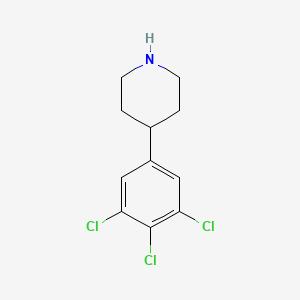![molecular formula C5H6F2N2S B13329709 [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol](/img/structure/B13329709.png)
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol: is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an imidazole ring, which is further connected to a methanethiol group. The presence of the difluoromethyl group imparts distinct chemical reactivity and stability, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the reaction of imidazole derivatives with difluoromethylating agents under controlled conditions. For instance, the use of difluoromethyl sulfonium salts or difluoromethyl halides in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize transition-metal catalysts to enhance the efficiency and selectivity of the reaction. The choice of catalyst, solvent, and reaction temperature are critical factors in optimizing the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of reduced imidazole derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The difluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates, making it a valuable moiety in medicinal chemistry .
Industry
Industrially, this compound is used in the development of agrochemicals and materials science. Its unique properties can enhance the performance and durability of products in these fields.
Wirkmechanismus
The mechanism of action of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Difluoromethyl)-1H-imidazol-2-amine: Similar in structure but with an amine group instead of a methanethiol group.
1-(Difluoromethyl)-1H-imidazol-2-yl]acetonitrile: Contains a nitrile group instead of a methanethiol group.
Uniqueness
The uniqueness of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol lies in its combination of the difluoromethyl group with the methanethiol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C5H6F2N2S |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
[1-(difluoromethyl)imidazol-2-yl]methanethiol |
InChI |
InChI=1S/C5H6F2N2S/c6-5(7)9-2-1-8-4(9)3-10/h1-2,5,10H,3H2 |
InChI-Schlüssel |
CKGPTCZWXVHIJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)CS)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B13329636.png)

![5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline](/img/structure/B13329648.png)

![(S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13329685.png)




![5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329701.png)


![1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one](/img/structure/B13329712.png)

